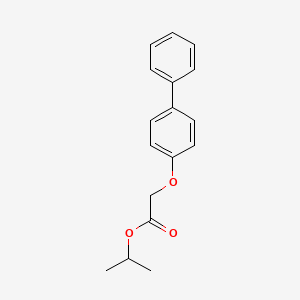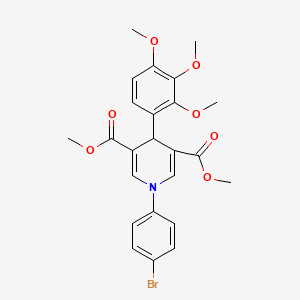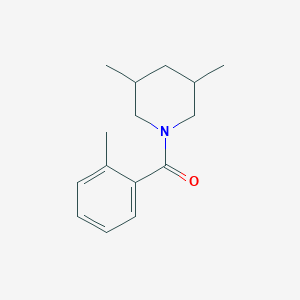
isopropyl (4-biphenylyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (4-biphenylyloxy)acetate, also known as IPA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. It is a white crystalline powder that is soluble in organic solvents, and it has been used in a variety of applications, including as a pharmaceutical intermediate, a surfactant, and a liquid crystal material. In
Mécanisme D'action
The mechanism of action of isopropyl (4-biphenylyloxy)acetate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to enhanced inhibitory neurotransmission in the brain. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
isopropyl (4-biphenylyloxy)acetate has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABA-A receptor and cancer cells, isopropyl (4-biphenylyloxy)acetate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of isopropyl (4-biphenylyloxy)acetate is its selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, its anti-cancer properties make it a potential candidate for the development of new cancer therapies. However, there are also limitations to its use in lab experiments. For example, its solubility in organic solvents may limit its use in aqueous-based experiments, and its potential toxicity may limit its use in vivo.
Orientations Futures
There are a number of future directions for research on isopropyl (4-biphenylyloxy)acetate. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Additionally, research into its immunomodulatory properties may lead to the development of new treatments for autoimmune diseases. Finally, further studies into its mechanism of action and potential toxicity may provide a better understanding of its potential as a research tool.
Conclusion
In conclusion, isopropyl (4-biphenylyloxy)acetate is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. Its selectivity for the GABA-A receptor, anti-cancer properties, and immunomodulatory properties make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of isopropyl (4-biphenylyloxy)acetate involves the reaction of 4-biphenylyl-4'-chloroacetophenone with isopropyl alcohol in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of isopropyl (4-biphenylyloxy)acetate and hydrochloric acid. The product is then purified through recrystallization, yielding a high-purity product suitable for research purposes.
Applications De Recherche Scientifique
Isopropyl (4-biphenylyloxy)acetate has been used in a variety of scientific research applications, including as a ligand for the GABA-A receptor, a target for anti-cancer therapy, and a modulator of the immune system. Its ability to selectively bind to the GABA-A receptor has led to its use as a tool for studying the role of this receptor in neurological disorders such as epilepsy and anxiety. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Its ability to modulate the immune system has also led to research into its potential use as an immunomodulatory agent.
Propriétés
IUPAC Name |
propan-2-yl 2-(4-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-17(18)12-19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJYIVAATWCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl (4-biphenylyloxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
